4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride

Description

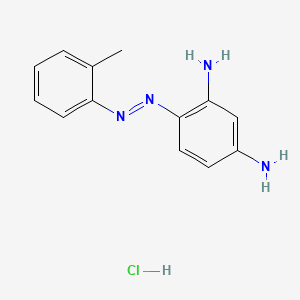

4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride is an azo dye derivative characterized by an o-tolylazo group (-N=N-C₆H₄-CH₃) attached to a benzene-1,3-diamine backbone, with a hydrochloric acid salt formation. While the provided evidence primarily focuses on its phenylazo analogues (e.g., 4-(phenylazo)benzene-1,3-diamine derivatives), structural similarities allow extrapolation of key properties. These compounds are historically used in textiles, biological staining, and industrial applications due to their vibrant coloration .

The monohydrochloride salt enhances solubility and stability compared to freebase forms. Regulatory documents classify it under CAS 208-545-8 (as "chrysoidine monohydrochloride") and highlight hazards such as acute toxicity (H302), skin irritation (H315), and severe aquatic toxicity (H410) .

Properties

CAS No. |

6364-35-8 |

|---|---|

Molecular Formula |

C13H14N4.ClH C13H15ClN4 |

Molecular Weight |

262.74 g/mol |

IUPAC Name |

4-[(2-methylphenyl)diazenyl]benzene-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C13H14N4.ClH/c1-9-4-2-3-5-12(9)16-17-13-7-6-10(14)8-11(13)15;/h2-8H,14-15H2,1H3;1H |

InChI Key |

KFWVRNPOOBANAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=C(C=C(C=C2)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride typically involves the diazotization of o-toluidine followed by coupling with m-phenylenediamine. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process. The general steps are as follows:

Diazotization: o-Toluidine is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with m-phenylenediamine in an acidic medium to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amine groups.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other azo compounds.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-(Phenylazo)benzene-1,3-diamine Derivatives

Structural and Functional Differences

- Monohydrochloride vs. Monoacetate: The substitution of hydrochloric acid with acetic acid (monoacetate) reduces acute aquatic toxicity (H410 → H341) but introduces mutagenicity risks (H341) . This suggests acetate derivatives may be less environmentally persistent but require stricter handling.

- Dihydrochloride vs. Monohydrochloride: The additional HCl in dihydrochloride enhances water solubility but exacerbates ocular toxicity (H318) due to higher acidity .

Hazard Profiles and Regulatory Implications

- Aquatic Toxicity : All derivatives exhibit high aquatic toxicity (H410/H400), necessitating stringent wastewater management .

- Mutagenicity: Monoacetate’s H341 classification (suspected mutagen) restricts its use in consumer products under EU regulations .

- Acute Toxicity : Consistent H302 (harmful if swallowed) across derivatives underscores the need for PPE during handling .

Application-Specific Considerations

- Textile Industry: Monohydrochloride’s balance of solubility and colorfastness makes it preferable for fabrics, whereas alkyl derivatives suit waterproof coatings .

- Biological Staining: The monohydrochloride’s low volatility and stability favor microscopy applications, unlike sulfate forms, which may degrade under humid conditions .

Biological Activity

4-(o-Tolylazo)benzene-1,3-diamine monohydrochloride, also known by its CAS number 6364-35-8, is a chemical compound that has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and applications in scientific research.

- Molecular Formula : C13H14N4·HCl

- Molecular Weight : 270.74 g/mol

- IUPAC Name : 4-(2-methylphenylazo)-2,5-diaminobenzene hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Its azo group allows it to participate in redox reactions, influencing cellular processes such as:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, affecting cell growth and apoptosis.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways related to inflammation and cell survival.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Activity : Studies suggest potential effectiveness against various bacterial strains, indicating its use in antimicrobial formulations.

- Cytotoxic Effects : Preliminary studies indicate that it may induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

-

Study on Antioxidant Activity :

- A study investigated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results showed a significant reduction in DPPH radicals, suggesting strong antioxidant activity (p < 0.05).

-

Antimicrobial Testing :

- In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations of 50 µg/mL and above.

-

Cytotoxicity Assessment :

- A cytotoxicity assay conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.

Applications

The diverse biological activities of this compound lend it potential applications in:

- Pharmaceuticals : Development of new drugs targeting oxidative stress-related diseases and cancers.

- Diagnostics : Utilization as a biochemical probe for studying enzyme activities and cellular responses.

- Agriculture : Potential use as an antimicrobial agent in crop protection.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H14N4·HCl |

| Molecular Weight | 270.74 g/mol |

| Antioxidant Activity | Significant (p < 0.05) |

| Antimicrobial Activity | Effective against S. aureus |

| Cytotoxicity (IC50) | ~30 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.